TERT-BUTYL N-[(4-TERT-BUTYLPHENYL)(CYANO)METHYL]CARBAMATE
Description
TERT-BUTYL N-[(4-TERT-BUTYLPHENYL)(CYANO)METHYL]CARBAMATE is a carbamate derivative featuring a tert-butylphenyl group substituted with a cyano moiety. Its structure includes:
Properties
IUPAC Name |
tert-butyl N-[(4-tert-butylphenyl)-cyanomethyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-16(2,3)13-9-7-12(8-10-13)14(11-18)19-15(20)21-17(4,5)6/h7-10,14H,1-6H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHRAQTVNXGEHMF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(C#N)NC(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
The molecular architecture of Tert-Butyl N-[(4-Tert-Butylphenyl)(Cyano)Methyl]Carbamate suggests three key disconnections (Figure 1):
- Carbamate formation between a tertiary alcohol (tert-butyl) and an amine intermediate.
- Cyano group introduction via nucleophilic substitution or Strecker-type reactions.
- Aryl backbone construction using 4-tert-butylbenzaldehyde or its derivatives.
The tert-butyl groups impart steric hindrance, necessitating optimized reaction conditions to avoid side reactions such as elimination or over-alkylation.
Stepwise Synthesis Routes
Route 1: Boc Protection of a Primary Amine Intermediate
Synthesis of 2-Amino-2-(4-Tert-Butylphenyl)Acetonitrile
The cyano-amine backbone is synthesized via a modified Strecker reaction:
- Condensation : 4-Tert-butylbenzaldehyde reacts with ammonium chloride and sodium cyanide in aqueous methanol at 0–5°C to form the α-aminonitrile intermediate.
- Isolation : The product is extracted with dichloromethane, washed with brine, and purified via recrystallization (hexane/ethyl acetate).
Reaction Equation :
$$
\text{4-Tert-butylbenzaldehyde + NH₄Cl + NaCN → 2-Amino-2-(4-tert-butylphenyl)acetonitrile + NaCl + H₂O}
$$
Yield: 68–72%.
Boc Protection Using Di-Tert-Butyl Dicarbonate
The primary amine is protected using Boc anhydride under mild basic conditions:
- Reaction : 2-Amino-2-(4-tert-butylphenyl)acetonitrile is dissolved in THF, treated with Boc₂O (1.2 equiv) and DMAP (0.1 equiv) at 25°C for 12 h.
- Workup : The mixture is quenched with water, extracted with ethyl acetate, and purified via silica gel chromatography (hexane:ethyl acetate = 9:1).
Characterization Data :
Route 2: Coupling Reagent-Mediated Carbamate Formation
Synthesis of the Carboxylic Acid Intermediate
4-Tert-butylphenylglyoxylic acid is prepared via oxidation of 4-tert-butylacetophenone using KMnO₄ in acidic medium (yield: 85%).
Activation and Coupling
The carboxylic acid is activated using (E)-ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate (TCBOXY), a coupling reagent proven effective for sterically hindered substrates:
- Activation : 4-Tert-butylphenylglyoxylic acid (1 equiv), TCBOXY (1.2 equiv), and DIPEA (2 equiv) in DCM at 0°C for 1 h.
- Amination : tert-Butylamine (1.5 equiv) is added, and the reaction is stirred at 25°C for 6 h.
- Cyanation : The keto intermediate is treated with TMSCN (1.2 equiv) and ZnI₂ (0.2 equiv) in acetonitrile at 50°C for 3 h.
Optimized Conditions :
Comparative Analysis of Synthetic Routes
| Parameter | Route 1 (Boc Protection) | Route 2 (Coupling Reagent) |
|---|---|---|
| Total Yield | 58–62% | 50–55% |
| Reaction Steps | 2 | 3 |
| Purification Complexity | Moderate (chromatography) | High (multiple extractions) |
| Cost Efficiency | High (cheap reagents) | Low (expensive coupling reagent) |
Route 1 is preferred for scalability, while Route 2 offers better stereocontrol for chiral variants.
Critical Optimization Parameters
Solvent Selection
Temperature Control
Chemical Reactions Analysis
Types of Reactions: TERT-BUTYL N-[(4-TERT-BUTYLPHENYL)(CYANO)METHYL]CARBAMATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: It can be reduced to form amines or other derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the cyano group.
Common Reagents and Conditions: Common reagents used in these reactions include palladium catalysts, copper catalysts, and various organic solvents. Reaction conditions often involve controlled temperatures and pressures to ensure the desired product formation.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different carbamate derivatives, while reduction may produce amines.
Scientific Research Applications
TERT-BUTYL N-[(4-TERT-BUTYLPHENYL)(CYANO)METHYL]CARBAMATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of TERT-BUTYL N-[(4-TERT-BUTYLPHENYL)(CYANO)METHYL]CARBAMATE involves its interaction with specific molecular targets. The cyano group and carbamate group play crucial roles in its reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Key Compound for Comparison: TERT-BUTYL N-[(4-CARBAMOTHIOYL-1,3-THIAZOL-2-YL)METHYL]CARBAMATE (CAS 182120-83-8)
This analog replaces the phenyl-cyano substituent with a 4-carbamothioyl-1,3-thiazol-2-yl group, introducing distinct electronic and steric properties:
Structural and Functional Differences
Table 1: Comparative Properties
Mechanistic Implications
- Cyano Group: The electrophilic nature of the cyano group in the parent compound facilitates reactions with nucleophiles (e.g., amines, thiols), making it suitable for click chemistry or covalent inhibitor design.
- Thiazole-Carbamothioyl Moiety : The sulfur-rich structure of the analog may confer redox activity or metal chelation capacity, relevant to targeting metalloenzymes or reactive oxygen species (ROS)-mediated pathways .
Biological Activity
Tert-Butyl N-[(4-tert-butylphenyl)(cyano)methyl]carbamate (CAS Number: 774225-35-3) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
Biological Activity Overview
The biological activity of this compound is primarily linked to its interaction with various biological targets, which may include enzymes and receptors involved in cellular signaling pathways. The following sections detail specific activities observed in research studies.
Antioxidant Activity
Research indicates that compounds with similar structural motifs exhibit significant antioxidant properties. For instance, related compounds have been shown to quench free radicals and reduce oxidative stress in cellular models, which is crucial for protecting cells from damage associated with neurodegenerative diseases .
| Compound | Activity | Reference |
|---|---|---|
| Tert-Butyl Hydroperoxide | Induces oxidative stress | |
| Bacopa Monnieri | Neuroprotective against TBHP |
Enzyme Inhibition
This compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to altered metabolic processes, potentially providing therapeutic effects in conditions such as cancer or metabolic disorders.
Case Studies and Research Findings
-
Neuroprotective Effects :
A study investigated the protective effects of various compounds against tert-butyl hydroperoxide (TBHP)-induced cell death in SH-SY5Y neuroblastoma cells. The results indicated that certain structural analogs could activate ERK/MAPK and PI3K/Akt signaling pathways, providing a protective effect against oxidative damage . -
Cytotoxicity Assessment :
Research into the cytotoxic effects of related compounds demonstrated that modifications to the carbamate structure could enhance or mitigate toxicity levels in human cell lines. This highlights the importance of structural variations in determining biological activity .
The mechanisms by which this compound exerts its biological effects are still under investigation. Preliminary findings suggest the following potential mechanisms:
- Free Radical Scavenging : The compound may effectively neutralize free radicals, reducing oxidative stress within cells.
- Signal Transduction Modulation : By influencing key signaling pathways (e.g., ERK/MAPK), it may alter cellular responses to stressors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
